

Spectroscopic Profile of (2-Aminophenyl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Amino-4-fluorophenyl)methanol

Cat. No.: B175940

[Get Quote](#)

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data for **(2-Amino-4-fluorophenyl)methanol** is not readily available. This guide presents a detailed spectroscopic analysis of the closely related compound, (2-Aminophenyl)methanol (also known as 2-aminobenzyl alcohol), to serve as a representative technical reference for researchers, scientists, and professionals in drug development. The methodologies and data interpretation principles described herein are directly applicable to the analysis of **(2-Amino-4-fluorophenyl)methanol**.

Introduction

(2-Aminophenyl)methanol is a valuable bifunctional organic molecule featuring both an amino group and a primary alcohol attached to a benzene ring. This structure makes it a versatile building block in the synthesis of a variety of heterocyclic compounds and pharmaceutical agents. Accurate characterization of this compound is essential for its use in research and development, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document provides a summary of the key spectroscopic data for (2-aminophenyl)methanol and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for (2-aminophenyl)methanol.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	m	2H	Ar-H
~6.6-6.8	m	2H	Ar-H
~4.6	s	2H	-CH ₂ OH
~4.0 (broad)	s	2H	-NH ₂
~2.5 (broad)	s	1H	-OH

Note: Solvent used is typically CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to tetramethylsilane (TMS). The positions of -NH₂ and -OH protons can be variable and may exchange with deuterium in the presence of D_2O .

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~145	Ar-C-NH ₂
~128-130	Ar-C
~125	Ar-C-CH ₂ OH
~116-118	Ar-C
~64	-CH ₂ OH

Note: Solvent used is typically CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to the solvent peak.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
3050-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching
1620-1580	Medium	N-H bending and Aromatic C=C stretching
1490-1450	Medium	Aromatic C=C stretching
1050-1000	Strong	C-O stretching

Note: Spectrum is typically acquired from a KBr pellet or as a thin film.

Table 4: Mass Spectrometry (MS) Data[1][2]

m/z	Relative Intensity (%)	Assignment
123	~80	[M] ⁺ (Molecular Ion)
106	100	[M-OH] ⁺
77	~40	[C ₆ H ₅] ⁺

Note: Data corresponds to Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

- Approximately 5-10 mg of the (2-aminophenyl)methanol sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
- The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
- To confirm the presence of exchangeable protons (-OH, -NH₂), a D_2O exchange experiment can be performed by adding a drop of deuterium oxide to the NMR tube and re-acquiring the ^1H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- A small amount of the solid (2-aminophenyl)methanol sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

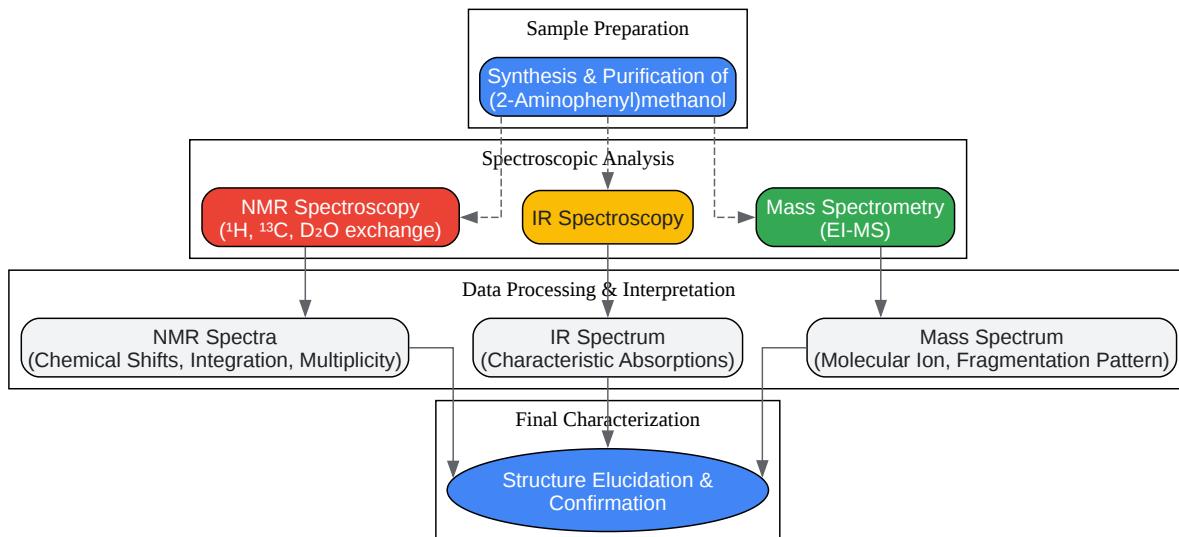
- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:


- A dilute solution of the (2-aminophenyl)methanol sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (Electron Ionization - EI):

- The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.
- The vaporized sample enters the ion source of the mass spectrometer.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like (2-aminophenyl)methanol.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of (2-aminophenyl)methanol.

- To cite this document: BenchChem. [Spectroscopic Profile of (2-Aminophenyl)methanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175940#spectroscopic-data-nmr-ir-ms-of-2-amino-4-fluorophenyl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com